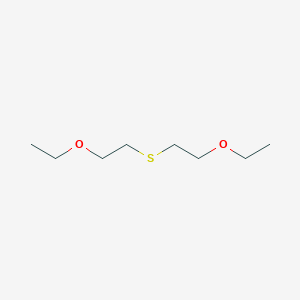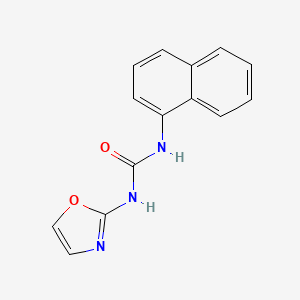
bis-(2-Ethoxyethyl) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-Ethoxyethyl) sulfide: is an organic compound with the molecular formula C8H18O2S and a molecular weight of 178.292 g/mol It is characterized by the presence of two ethoxyethyl groups attached to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Ethoxyethyl) sulfide typically involves the reaction of 2-ethoxyethanol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2C4H9O+SCl2→C8H18O2S+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(2-Ethoxyethyl) sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Compounds with different nucleophilic groups replacing the ethoxyethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis-(2-Ethoxyethyl) sulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems
Industry: The compound finds applications in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Wirkmechanismus
The mechanism by which bis-(2-Ethoxyethyl) sulfide exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to the formation of new chemical entities. The ethoxyethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroethyl)sulfide:
Bis(2-methoxyethyl)sulfide: This compound has methoxyethyl groups instead of ethoxyethyl groups, leading to differences in reactivity and applications.
Uniqueness: Bis-(2-Ethoxyethyl) sulfide is unique due to its specific combination of ethoxyethyl groups and a sulfur atom. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
41719-25-9 |
|---|---|
Molekularformel |
C8H18O2S |
Molekulargewicht |
178.29 g/mol |
IUPAC-Name |
1-ethoxy-2-(2-ethoxyethylsulfanyl)ethane |
InChI |
InChI=1S/C8H18O2S/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
RWZKNFZVXNAVSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCSCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)



![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)






![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)


